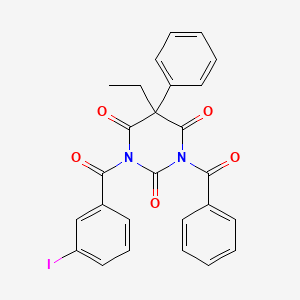
N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide, also known as CHH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of hydrazides and has been studied extensively for its pharmacological activities.
Wirkmechanismus
The mechanism of action of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and molecular targets. For example, N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the p38 MAPK pathway, which plays a role in inflammation and apoptosis.
Biochemical and Physiological Effects:
N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide has been shown to improve cognitive function by enhancing memory and learning abilities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide has been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide. One potential area of research is the development of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide analogs with improved solubility and pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide and its molecular targets. Furthermore, the therapeutic potential of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide in various diseases should be explored in more detail, including its efficacy in animal models and clinical trials.
Conclusion:
In conclusion, N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide is a synthetic compound with potential therapeutic properties. It has been studied extensively for its pharmacological activities, including its anticancer, anti-inflammatory, and neuroprotective effects. Although there are some limitations to its use in laboratory experiments, N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide has several advantages, including its ease of synthesis and low toxicity. Further research is needed to fully understand the mechanism of action of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide and its therapeutic potential in various diseases.
Synthesemethoden
The synthesis of N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide involves the reaction of 2-hydroxybenzohydrazide with cyclohex-3-en-1-carbonyl chloride in the presence of a base. The reaction yields N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide as a white crystalline solid with a melting point of 202-204°C. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, N'-(3-cyclohexen-1-ylcarbonyl)-2-hydroxybenzohydrazide has been studied for its neuroprotective effects by reducing oxidative stress and improving cognitive function.
Eigenschaften
IUPAC Name |
N'-(cyclohex-3-ene-1-carbonyl)-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-9-5-4-8-11(12)14(19)16-15-13(18)10-6-2-1-3-7-10/h1-2,4-5,8-10,17H,3,6-7H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYTYVSPQBYBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)
![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)